molecular formula C4H3F3N2O B1314403 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one CAS No. 76480-99-4

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

Cat. No. B1314403
CAS RN: 76480-99-4
M. Wt: 152.07 g/mol
InChI Key: POUDXLOEZWUVFL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound with a trifluoromethyl group. This group is of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group displays a strong inductive effect .


Synthesis Analysis

The synthesis of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one (1) is readily available by the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine in ethanol in the presence of sulfuric acid . The transformation involves iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one can be analyzed using various spectroscopic techniques. Vibrational spectral analysis can be carried out by Fourier-transform infrared (FT-IR) and Raman spectroscopy . The acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The reaction mechanism of the one-pot reactions should be the same as the one discussed for the synthesis of XVb .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one include its molecular weight, which is 165.12 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Trifluoromethylazoles

A series of trifluoromethylazoles, including compounds structurally related to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, were synthesized and evaluated for their potential use in measuring pH in biological media by 19F NMR spectroscopy. This research indicates the utility of these compounds in biological and chemical analyses (Jones et al., 1996).

Development of Trifluoromethyl-Containing N-Heterocycles

New synthetic routes were explored to create trifluoromethyl-containing pyrazoles and isoxazolines, highlighting the versatility of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one derivatives in forming a variety of N-heterocycles. These compounds have potential applications in chemical synthesis and pharmaceuticals (Bazhin et al., 2015).

Utilization in the Synthesis of Condensed Pyrazoles

The synthesis of condensed pyrazoles using 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one derivatives indicates their role in creating complex chemical structures, potentially useful in material science and pharmaceutical research (Arbačiauskienė et al., 2011).

Anticancer Agent Synthesis

A study demonstrated the synthesis of novel pyrazoles and pyrimidines bearing a chromone ring, derived from 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, which exhibited significant anticancer activity. This research positions these compounds as potential therapeutic agents (Ali et al., 2021).

Antibacterial Activity Research

5-Phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogues, related to 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one, were synthesized and tested for antibacterial activity. This study highlights the potential of these compounds in developing new antibacterial agents (Leelakumar et al., 2022).

Safety And Hazards

Safety measures for handling 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one include avoiding dust formation, not getting it in eyes, on skin, or on clothing, and using it only under a chemical fume hood . It is also advised not to breathe its dust, vapor, mist, or gas, and not to ingest it .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals , suggesting potential future directions for the study and application of 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one.

properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDXLOEZWUVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428122
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one

CAS RN

76480-99-4
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
We report the synthesis and some structural studies of 4-trifluoromethyl, 4-difluoromethyl-, and 4-monofluoromethylsydnones. All but the latter compounds are stable and represent …
Number of citations: 61 pubs.acs.org

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